molecular formula C18H16N2OS B4363638 2-(BENZYLSULFANYL)-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE

2-(BENZYLSULFANYL)-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE

Cat. No.: B4363638
M. Wt: 308.4 g/mol
InChI Key: UOBMWYDUSBIZDU-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the benzylthio and cyclopropyl groups in this compound enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and benzylthiol.

    Cyclization: The 2-aminobenzamide undergoes cyclization with cyclopropyl isocyanate to form the quinazolinone core.

    Thioether Formation: The benzylthiol is then introduced to the quinazolinone core under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Using chromatographic techniques for purification.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The benzylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydroquinazolinones: From reduction reactions.

    Substituted Quinazolinones: From nucleophilic substitution reactions.

Scientific Research Applications

2-(BENZYLSULFANYL)-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE involves:

    Molecular Targets: Interacting with enzymes and proteins involved in cell signaling pathways.

    Pathways: Inhibiting key enzymes, leading to disruption of cellular processes and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-4(3H)-quinazolinone: Lacks the cyclopropyl group.

    3-cyclopropyl-4(3H)-quinazolinone: Lacks the benzylthio group.

    2-(methylthio)-3-cyclopropyl-4(3H)-quinazolinone: Has a methylthio group instead of benzylthio.

Uniqueness

2-(BENZYLSULFANYL)-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE is unique due to the presence of both benzylthio and cyclopropyl groups, which enhance its chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-3-cyclopropylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c21-17-15-8-4-5-9-16(15)19-18(20(17)14-10-11-14)22-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBMWYDUSBIZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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